molecular formula C12H15ClN2O3 B2366263 N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide CAS No. 423728-50-1

N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide

Cat. No.: B2366263
CAS No.: 423728-50-1
M. Wt: 270.71
InChI Key: MLFRPAHUBYMVGI-UHFFFAOYSA-N
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Description

N'-(2-Chlorophenyl)-N-(3-methoxypropyl)oxamide is a diamide derivative featuring an oxamide core (NH–C(=O)–C(=O)–NH) substituted with a 2-chlorophenyl group and a 3-methoxypropyl chain. The oxamide scaffold is notable for its ability to form multiple hydrogen bonds, which can enhance molecular recognition in biological systems or material science applications .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-18-8-4-7-14-11(16)12(17)15-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFRPAHUBYMVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 2-chloroaniline with 3-methoxypropylamine in the presence of an appropriate coupling agent, such as carbonyldiimidazole or dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amine or other reduced forms.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide.

    Reduction: Reduced forms, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Synthesis of N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide

The synthesis of this compound typically involves the reaction between 2-chloroaniline and 3-methoxypropylamine. The process is generally facilitated by coupling agents such as carbonyldiimidazole or dicyclohexylcarbodiimide in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is conducted under inert atmospheric conditions to prevent oxidation, followed by purification through recrystallization or column chromatography.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules and as a reagent in various chemical reactions. Its oxamide functional group allows for versatile reactivity, which is essential for developing new compounds.

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Antifungal Activity : Preliminary research indicates efficacy against certain fungal pathogens.
  • Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic applications. Its structure allows it to interact with biological targets such as enzymes and receptors, potentially leading to the development of new drugs aimed at treating various diseases .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibition at 50 µg/mL
AntifungalCandida albicansEffective at 20 µg/mL
AnticancerHeLa cellsIC50 = 30 µM

Case Study: Anticancer Mechanism

Research conducted on the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as an effective anticancer agent .

Industrial Applications

In addition to its roles in research, this compound finds applications in the production of specialty chemicals and polymers. Its unique chemical structure enables the development of materials with specific properties tailored for industrial use.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The following compounds, identified in the evidence, share partial structural homology with N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide:

N'-(2-Chlorophenyl)-N-(3-Phenylpropyl)oxamide ()
  • Structure : Replaces the 3-methoxypropyl group with a 3-phenylpropyl chain.
  • Enhanced aromatic stacking interactions could improve binding to hydrophobic targets but may limit bioavailability .
VM-13: 2-(N-(3-Chlorophenyl)-4'-Methyl-[1,1'-Biphenyl]-2-ylcarboxamido)-2-oxoethyl Nitrate ()
  • Structure : Contains a biphenyl system, a single carboxamide, and a nitrate ester.
  • Implications :
    • The nitrate ester may act as a prodrug, releasing nitric oxide under physiological conditions, unlike the stable oxamide core.
    • Higher molecular weight (424.83 g/mol) and extended π-system could enhance binding to aromatic receptors but increase metabolic complexity .
1-(2-Chlorophenyl)-N-(3-Methoxypropyl)-5-(Pyridin-4-yl)-1H-1,2,3-Triazole-4-carboxamide ()
  • Structure : Replaces the oxamide with a triazole-carboxamide core and adds a pyridine group.
  • Differences in pharmacokinetics (e.g., absorption, distribution) are expected due to altered hydrogen-bonding networks .
2-Chloro-N-(3-Methoxypropyl)-5-Nitrobenzamide ()
  • Structure : Single benzamide with a nitro substituent.
  • Implications :
    • The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the oxamide’s diamide system.
    • Simplified structure may confer faster metabolic clearance but reduced stability in acidic environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Melting Point (°C) Potential Applications Reference
This compound C₁₂H₁₄ClN₂O₃ 284.71 (calculated) Oxamide (diamide) 2-Chlorophenyl, 3-methoxypropyl Not reported Agrochemicals, Pharmaceuticals
N'-(2-Chlorophenyl)-N-(3-phenylpropyl)oxamide C₁₉H₁₉ClN₂O₂ 342.82 Oxamide 2-Chlorophenyl, 3-phenylpropyl Not reported Material science
VM-13 C₂₂H₁₇ClN₂O₅ 424.83 Carboxamide, nitrate ester 3-Chlorophenyl, biphenyl 118–120 Nitric oxide prodrug
2-Chloro-N-(3-methoxypropyl)-5-nitrobenzamide C₁₁H₁₃ClN₂O₄ 272.69 Benzamide, nitro 3-Methoxypropyl, nitro Not reported Agrochemicals

Biological Activity

N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the oxamide class of compounds, characterized by the presence of an amide functional group attached to aromatic rings. The chlorophenyl and methoxypropyl substituents may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxamide derivatives, including this compound. The mechanism of action is often linked to the disruption of bacterial cell membranes and inhibition of biofilm formation.

Table 1: Antimicrobial Activity Against Various Strains

CompoundMIC (µM)Bacterial Strains Tested
This compound8E. coli, S. aureus
Ciprofloxacin4E. coli, S. aureus
Other Oxamide DerivativesVariesVarious Gram-positive/negative strains

In a comparative study, this compound demonstrated significant antimicrobial activity, with a minimum inhibitory concentration (MIC) comparable to that of ciprofloxacin against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that similar oxamide derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Cell Cycle Analysis

In a study evaluating the effects of oxamide derivatives on MCF-7 breast cancer cells, compound treatments led to:

  • G2/M Phase Arrest : Increased percentages of cells in the G2/M phase were observed at higher concentrations.
  • Apoptotic Induction : Flow cytometry results indicated that treated cells exhibited increased annexin V positivity, suggesting early apoptosis .

Table 2: Cell Cycle Distribution After Treatment

Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0503020
5402535
10302050

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of this compound. In vitro studies using various cell lines, such as L929 (fibroblast) and A549 (lung cancer), indicated that while some derivatives showed cytotoxic effects, others enhanced cell viability.

Table 3: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Viability (%) After 24h
This compound10092
Control-100

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